molecular formula C8H14N2S B13301469 3-(But-3-en-2-yl)-1-cyclopropylthiourea

3-(But-3-en-2-yl)-1-cyclopropylthiourea

Cat. No.: B13301469
M. Wt: 170.28 g/mol
InChI Key: PEBRLUOIGQEPKJ-UHFFFAOYSA-N
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Description

3-(But-3-en-2-yl)-1-cyclopropylthiourea is an organic compound characterized by the presence of a cyclopropyl group attached to a thiourea moiety, along with a but-3-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-en-2-yl)-1-cyclopropylthiourea typically involves the reaction of cyclopropyl isothiocyanate with but-3-en-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(But-3-en-2-yl)-1-cyclopropylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea nitrogen, leading to the formation of substituted thiourea derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

3-(But-3-en-2-yl)-1-cyclopropylthiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(But-3-en-2-yl)-1-cyclopropylthiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Additionally, the cyclopropyl group may enhance the compound’s stability and reactivity, contributing to its overall biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-Buten-2-yl Acetate: An organic compound with a similar but-3-en-2-yl group but different functional groups.

    Cyclopropyl Isothiocyanate: Shares the cyclopropyl group but differs in the isothiocyanate functionality.

Uniqueness

3-(But-3-en-2-yl)-1-cyclopropylthiourea is unique due to the combination of its cyclopropyl and thiourea moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application development.

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

1-but-3-en-2-yl-3-cyclopropylthiourea

InChI

InChI=1S/C8H14N2S/c1-3-6(2)9-8(11)10-7-4-5-7/h3,6-7H,1,4-5H2,2H3,(H2,9,10,11)

InChI Key

PEBRLUOIGQEPKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)NC(=S)NC1CC1

Origin of Product

United States

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